![molecular formula C9H9NO2 B8235139 (1-Nitroprop-1-en-2-yl)benzene](/img/structure/B8235139.png)
(1-Nitroprop-1-en-2-yl)benzene
Overview
Description
(1-Nitroprop-1-en-2-yl)benzene is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Nitroprop-1-en-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Nitroprop-1-en-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anion Transport and Molecular Interactions
Anion Transport Enhancement : 1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with strong electron-withdrawing substituents like nitro groups, demonstrate significantly enhanced anionophoric activity. This suggests potential applications in anion transport and exchange processes (Chen-Chen Peng et al., 2016).
Molecular Mechanism in Cycloaddition Reactions : Studies on the molecular mechanism of [3 + 2] cycloaddition reactions involving compounds like trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene, a derivative of (1-Nitroprop-1-en-2-yl)benzene, provide insights into regioselectivity and stereoselectivity in organic synthesis (Chafia Sobhi et al., 2023).
Electronic Applications and Molecular Electronics
Electronic Device Applications : The use of nitroamine redox centers in molecular electronic devices shows promising results, such as negative differential resistance and high on-off peak-to-valley ratios, indicating potential applications in advanced electronic devices (Chen et al., 1999).
Optical Nonlinearities and Electronic Applications : Novel building blocks like (E)-(3-chloro-2-nitroprop-1-enyl)benzene, derived from nitro olefins, demonstrate large second-order optical nonlinearities, which are crucial for modern electronic applications (M. Sivakumar & A. Vidya, 2017).
Magnetic Properties and Interactions
- Magnetic Properties in Organic Chemistry : The study of compounds like 1,3-Bis{2-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)imidazol-1-yl}benzene, related to (1-Nitroprop-1-en-2-yl)benzene, reveals insights into magnetic interactions in organic compounds, which can be relevant for developing new magnetic materials (Ryuji Akabane et al., 1997).
Sensing and Detection Applications
- Fluorescent Chemosensors : Benzimidazole derivatives of (1-Nitroprop-1-en-2-yl)benzene show potential as fluorescent chemosensors for detecting nitroaromatic explosives, offering a sensitive and selective method for explosive detection (Jin-Feng Xiong et al., 2014).
properties
IUPAC Name |
1-nitroprop-1-en-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFMBKUWFTFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Nitroprop-1-en-2-yl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.